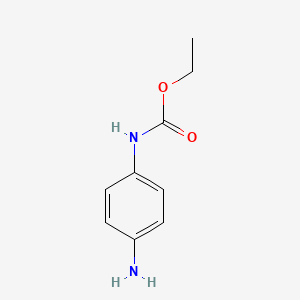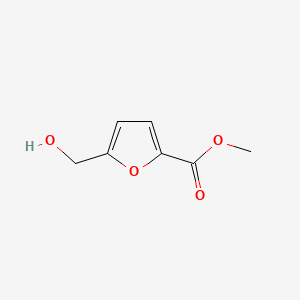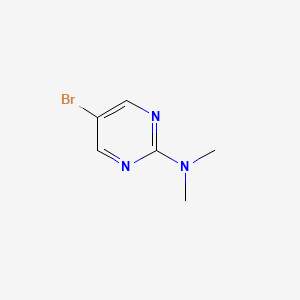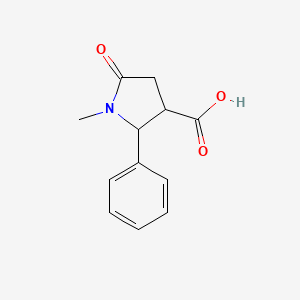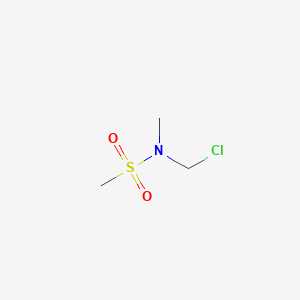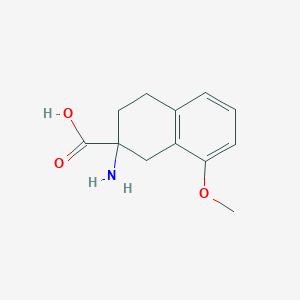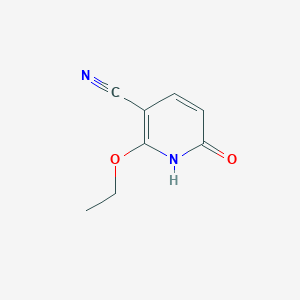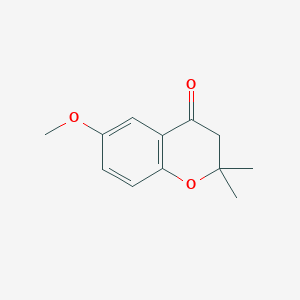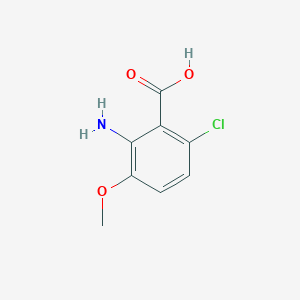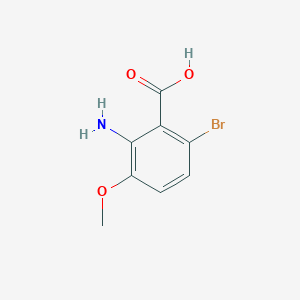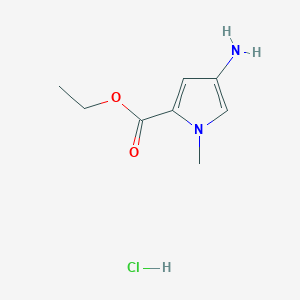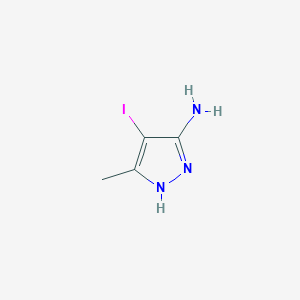
4-Iodo-5-methyl-1H-pyrazol-3-amine
Vue d'ensemble
Description
The compound 4-Iodo-5-methyl-1H-pyrazol-3-amine is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of an iodine substituent at the 4-position and a methyl group at the 5-position, along with an amine group at the 3-position, makes it a unique molecule for various chemical reactions and potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the acylation of heteroaromatic amines can lead to the formation of pyrazolo[4,3-b]pyridine derivatives through cyanoacetylation reactions followed by cyclization . Similarly, the condensation of 4-acetyl-2,4-dihydro-5-methyl-2-(4′-methylphenyl)-3H-pyrazol-3-one with aromatic amines can yield novel bidentate ligands, which can further react to form metal complexes . Additionally, multicomponent domino reactions in aqueous media catalyzed by L-proline can synthesize densely functionalized pyrazoles . Asymmetric α-amination of 4-substituted pyrazolones using a chiral catalyst can also produce 4-amino-5-pyrazolone derivatives with high enantioselectivity . These methods, although not directly synthesizing 4-Iodo-5-methyl-1H-pyrazol-3-amine, provide insights into the synthetic pathways that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized by spectroscopic methods such as IR, NMR, and X-ray crystallography. For example, Schiff bases derived from pyrazolone compounds have been structurally characterized, revealing their tautomeric forms in solid and solution states . These studies are crucial for understanding the geometry and electronic properties of the pyrazole ring, which are essential for predicting the reactivity of 4-Iodo-5-methyl-1H-pyrazol-3-amine.
Chemical Reactions Analysis
Pyrazole derivatives participate in a variety of chemical reactions. The reactivity of these compounds can be influenced by the substituents present on the pyrazole ring. For instance, the presence of an amino group can facilitate the formation of Schiff bases and metal complexes . The iodine substituent in 4-Iodo-5-methyl-1H-pyrazol-3-amine could potentially undergo halogen-metal exchange reactions or serve as a handle for further functionalization through cross-coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. For example, the introduction of alkyl or aryl groups can affect the solubility and thermal stability of the compounds . The presence of an iodine atom in 4-Iodo-5-methyl-1H-pyrazol-3-amine is likely to influence its density and polarizability, which could be beneficial for applications requiring heavy atom effects. Additionally, the amine functionality may contribute to the compound's basicity and nucleophilicity, making it a versatile intermediate for various chemical transformations .
Applications De Recherche Scientifique
-
Pharmaceutical Research
- Pyrazole and imidazole compounds have a wide range of applications in medicinal chemistry and drug discovery .
- They are used as scaffolds in the synthesis of bioactive chemicals .
- The derivatives of these compounds show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- The synthesis of these compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- The results of these applications have led to the development of new drugs that overcome the problems of antimicrobial resistance .
-
Agrochemistry
- Pyrazole compounds are also used in agrochemistry .
- They are used in the development of pesticides and other agrochemicals .
- The synthesis methods and applications are similar to those used in pharmaceutical research .
- The outcomes of these applications have led to the development of more effective and environmentally friendly agrochemicals .
-
Coordination Chemistry
- Pyrazole compounds are used in coordination chemistry .
- They are used as ligands in the synthesis of coordination compounds .
- The synthesis methods involve the reaction of pyrazole compounds with metal ions .
- The outcomes of these applications have led to the development of new coordination compounds with potential applications in various fields .
-
Organometallic Chemistry
- Pyrazole compounds are used in organometallic chemistry .
- They are used as ligands in the synthesis of organometallic compounds .
- The synthesis methods involve the reaction of pyrazole compounds with organometallic reagents .
- The outcomes of these applications have led to the development of new organometallic compounds with potential applications in various fields .
-
Dyestuff Production
- Pyrazole compounds are used in the production of dyestuffs .
- They serve as important raw materials and intermediates in the synthesis of various dyes .
- The synthesis methods involve the reaction of pyrazole compounds with different dye precursors .
- The outcomes of these applications have led to the development of new dyes with improved properties .
-
Life Science Research
- Pyrazole compounds like “5-Methyl-1H-pyrazol-3-amine” are used as biochemical reagents in life science research .
- They can be used as biological materials or organic compounds for various experiments .
- The methods of application involve the use of these compounds in different experimental setups, depending on the specific research objectives .
- The outcomes of these applications contribute to the advancement of life science research .
-
Antileishmanial and Antimalarial Evaluation
- Pyrazole compounds have been studied for their potential antileishmanial and antimalarial activities .
- The methods of application involve the synthesis of various pyrazole derivatives and their testing against Leishmania and malaria parasites .
- A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a certain compound, which has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .
-
Organic Synthesis
- Pyrazole compounds like “1-Methyl-1H-pyrazol-3-amine” are important raw materials and intermediates used in organic synthesis .
- They can be used in the synthesis of a wide range of organic compounds .
- The methods of application involve the use of these compounds in different synthetic reactions, depending on the specific objectives .
- The outcomes of these applications contribute to the advancement of organic chemistry .
Safety And Hazards
Propriétés
IUPAC Name |
4-iodo-5-methyl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6IN3/c1-2-3(5)4(6)8-7-2/h1H3,(H3,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVKMQDLYRBZPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510998 | |
| Record name | 4-Iodo-5-methyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-5-methyl-1H-pyrazol-3-amine | |
CAS RN |
81542-52-1 | |
| Record name | 4-Iodo-5-methyl-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81542-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-5-methyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Azabicyclo[2.2.1]hept-5-ene hydrochloride](/img/structure/B1281542.png)
